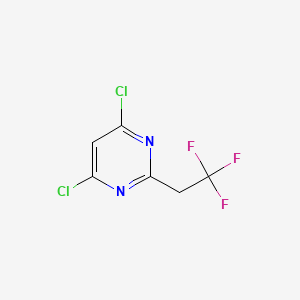4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine
CAS No.: 1465571-87-2
Cat. No.: VC4259418
Molecular Formula: C6H3Cl2F3N2
Molecular Weight: 231
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1465571-87-2 |
|---|---|
| Molecular Formula | C6H3Cl2F3N2 |
| Molecular Weight | 231 |
| IUPAC Name | 4,6-dichloro-2-(2,2,2-trifluoroethyl)pyrimidine |
| Standard InChI | InChI=1S/C6H3Cl2F3N2/c7-3-1-4(8)13-5(12-3)2-6(9,10)11/h1H,2H2 |
| Standard InChI Key | CQADUTZVZPSGIY-UHFFFAOYSA-N |
| SMILES | C1=C(N=C(N=C1Cl)CC(F)(F)F)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The core pyrimidine ring in 4,6-dichloro-2-(2,2,2-trifluoroethyl)pyrimidine is substituted with chlorine atoms at positions 4 and 6, while a 2,2,2-trifluoroethyl group (−CF2CF3) occupies position 2. This trifluoroethyl substituent introduces significant electronegativity and steric bulk, influencing the compound’s reactivity and interaction with biological targets. Comparatively, 4,6-dichloro-2-(trifluoromethyl)pyrimidine (CAS 705-24-8) features a smaller −CF3 group, yet its molecular weight (216.98 g/mol) and chlorine positioning provide a useful benchmark .
Table 1: Comparative Properties of Halogenated Pyrimidines
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 4,6-Dichloro-2-(trifluoromethyl)pyrimidine | 705-24-8 | C5HCl2F3N2 | 216.98 | −CF3 at C2 |
| 4,6-Dichloro-2-(methylthio)pyrimidine | 6299-25-8 | C5H4Cl2N2S | 195.07 | −SCH3 at C2 |
| 4,6-Dichloro-2-(2-methylcyclopropyl)pyrimidine | 617716-34-4 | C8H8Cl2N2 | 203.07 | Cyclopropyl group at C2 |
Physicochemical Characteristics
While experimental data for the trifluoroethyl variant is absent, its analogs exhibit distinct solubility and stability profiles. For example, 4,6-dichloro-2-(methylthio)pyrimidine has a solubility of 0.0981 mg/mL in aqueous solutions and a log P value of 2.37, indicating moderate lipophilicity . The trifluoroethyl group’s stronger electron-withdrawing effects would likely reduce solubility in polar solvents compared to methylthio or cyclopropyl analogs.
Synthetic Methodologies
Chlorination Strategies
The synthesis of 4,6-dichloropyrimidines typically involves treating dihydroxy precursors with chlorinating agents. For instance, 4,6-dihydroxy-2-trifluoromethylpyrimidine reacts with phosphorus oxychloride (POCl3) and triethylamine to yield 4,6-dichloro-2-(trifluoromethyl)pyrimidine with a 78.8% yield . Adapting this method, the trifluoroethyl variant could be synthesized by substituting the trifluoromethyl precursor with a 2,2,2-trifluoroethyl-containing intermediate.
Key Reaction Conditions:
-
Chlorinating Agent: POCl3 (14.0 molar equivalents)
-
Base: Triethylamine (2.0 molar equivalents)
-
Temperature: 40–100°C (exothermic reaction)
-
Workup: Ice-water quenching followed by methylene chloride extraction .
Reactivity and Derivative Formation
Nucleophilic Displacement
The chlorine atoms at C4 and C6 are highly susceptible to nucleophilic substitution. In 4,6-dichloro-2-(trifluoromethyl)pyrimidine, ammonia treatment yields 4-amino-6-chloro derivatives, a reaction applicable to the trifluoroethyl analog for generating aminopyrimidines .
Example Reaction:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume